8-Hydroxy-2-methoxyquinoline-3-carbonitrile
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Overview
Description
8-Hydroxy-2-methoxyquinoline-3-carbonitrile is a chemical compound that belongs to the quinoline family.
Preparation Methods
The synthesis of 8-Hydroxy-2-methoxyquinoline-3-carbonitrile typically involves the reaction of 8-hydroxyquinoline with methoxy and cyano groups under specific conditions. The synthetic routes often include:
Starting Materials: 8-hydroxyquinoline, methoxy reagents, and cyanide sources.
Reaction Conditions: The reactions are usually carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
8-Hydroxy-2-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
8-Hydroxy-2-methoxyquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, resulting in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
8-Hydroxy-2-methoxyquinoline-3-carbonitrile can be compared with other similar compounds, such as:
8-Hydroxyquinoline: A parent compound with similar biological activities but lacking the methoxy and cyano groups.
8-Hydroxy-2-methylquinoline: A derivative with a methyl group instead of a methoxy group, exhibiting different chemical and biological properties.
8-Hydroxyquinoline-5-sulfonic acid: A sulfonic acid derivative with enhanced water solubility and different applications in coordination chemistry and materials science.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs.
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
8-hydroxy-2-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-8(6-12)5-7-3-2-4-9(14)10(7)13-11/h2-5,14H,1H3 |
InChI Key |
SMSIJUVPRZUUHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC=C(C2=N1)O)C#N |
Origin of Product |
United States |
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